Product packaging for Bis(2,2,2-trifluoroethyl) phosphite(Cat. No.:CAS No. 92466-70-1)

Bis(2,2,2-trifluoroethyl) phosphite

Cat. No.: B155880
CAS No.: 92466-70-1
M. Wt: 245.04 g/mol
InChI Key: IMDCVAFSSZPRRM-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organophosphorus Compounds in Modern Chemistry

The applications of fluorinated organophosphorus compounds are diverse, ranging from their use as flame retardants and pesticides to their role in the development of pharmaceuticals and advanced materials like those used in lithium-ion batteries. chemimpex.comresearchgate.net Their unique characteristics, such as enhanced lipophilicity and bioavailability, can be beneficial in drug design. chemimpex.com

Overview of Bis(2,2,2-trifluoroethyl) Phosphite (B83602) as a Versatile Synthetic Reagent and Intermediate

Bis(2,2,2-trifluoroethyl) phosphite serves as a key building block in the synthesis of a variety of other valuable compounds. mdpi.com It is particularly noted for its role as a precursor in the synthesis of H-phosphonates, which are themselves versatile intermediates in organic chemistry. mdpi.comnih.gov The trifluoroethyl groups in BTFEP make it a good leaving group, facilitating reactions like transesterification to produce a range of dialkyl and cyclic H-phosphonates. mdpi.com

This compound is utilized in the preparation of flame-retardant materials, specialty polymers, and agrochemicals. chemimpex.com Its ability to act as a phosphorus source is crucial in these applications. chemimpex.com Furthermore, BTFEP is employed in the synthesis of more complex molecules, including phosphonoalkynes, which are useful in cycloaddition reactions. ysu.edu

Historical Context and Evolution of Research Trajectories for Alkyl Phosphites

The study of organophosphorus compounds has a rich history dating back to the 19th century. The first synthesis of an organophosphorus compound, trimethylphosphine, was described in 1845. mdpi.com The development of reactions to form the crucial phosphorus-carbon (P-C) bond, such as the Michaelis-Arbuzov rearrangement discovered in 1898, was a significant milestone. mdpi.com This reaction remains a fundamental method for synthesizing phosphonates. mdpi.com

Initially, research into organophosphorus compounds was driven by various interests, including their potential as chemical warfare agents. mdpi.comnih.gov However, the field has since expanded dramatically, with a growing focus on their beneficial applications. nih.govnih.gov The discovery of the biological activity of these compounds, such as their ability to inhibit acetylcholinesterase, opened up avenues for their use as insecticides and pharmaceuticals. nih.gov Over time, the focus of research has shifted towards creating more specialized and functionalized organophosphorus compounds, including the fluorinated derivatives that are now central to many areas of modern chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4F6O3P+ B155880 Bis(2,2,2-trifluoroethyl) phosphite CAS No. 92466-70-1

Properties

IUPAC Name

oxo-bis(2,2,2-trifluoroethoxy)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDCVAFSSZPRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)O[P+](=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92466-70-1
Record name Bis(2,2,2-trifluoroethyl) Phosphite
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Synthetic Methodologies for Bis 2,2,2 Trifluoroethyl Phosphite and Its Derivatives

Established Synthetic Routes to Bis(2,2,2-trifluoroethyl) Phosphite (B83602)

The synthesis of Bis(2,2,2-trifluoroethyl) phosphite can be achieved through several established methods, primarily involving the reaction of phosphorus trichloride (B1173362) with 2,2,2-trifluoroethanol (B45653) or through transesterification processes.

Synthesis from Phosphorus Trichloride and Fluoroalcohols

A primary and widely utilized method for the synthesis of this compound involves the direct reaction of phosphorus trichloride with 2,2,2-trifluoroethanol. This reaction is analogous to the synthesis of other phosphites, such as triethyl phosphite, where an alcohol reacts with phosphorus trichloride in the presence of a base to neutralize the hydrogen chloride byproduct. orgsyn.org In a typical procedure, 2,2,2-trifluoroethanol is reacted with phosphorus trichloride, often in an inert solvent and in the presence of a tertiary amine like diethylaniline, to yield the desired phosphite. orgsyn.org The reaction stoichiometry is critical and is carefully controlled to favor the formation of the bis-substituted product over the mono- or tris-substituted analogs.

A related approach involves a multi-step procedure starting from dimethyl phosphonoacetate, which is first treated with phosphorus pentachloride to form the phosphonyl dichloride. This intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base like diisopropylethylamine to afford the target Bis(2,2,2-trifluoroethyl) phosphonoacetate. researchgate.netresearchgate.net

Alternative Transesterification Processes

Transesterification offers an alternative and often milder route to this compound and its derivatives. This method typically involves the reaction of a more common phosphite, such as trimethyl phosphite or dimethyl phosphonoacetate, with 2,2,2-trifluoroethanol. researchgate.netresearchgate.net

One notable transesterification method for synthesizing related compounds involves the use of the Garegg–Samuelsson reaction conditions. For instance, methyl bis(2,2,2-trifluoroethyl)phosphonoacetate can be prepared in high yield from trimethyl phosphonoacetate. The process involves an intermediate silylation step to form methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate, which is then transesterified with 2,2,2-trifluoroethanol. researchgate.net

Furthermore, the transesterification of tris(2,2,2-trifluoroethyl) phosphate (B84403) has been developed as a selective method to produce mixed unsymmetrical phosphate triesters. This process allows for a stepwise substitution of the 2,2,2-trifluoroethoxy groups with different alcohols in the presence of bases like DBU or lithium alkoxides. researchgate.netacs.org

Preparation of Functionalized this compound Derivatives

The versatile reactivity of this compound allows for the preparation of a variety of functionalized derivatives, which serve as important reagents and building blocks in organic synthesis.

Generation of Trimethylsilyl (B98337) Phosphite Analogs

The synthesis of trimethylsilyl phosphite analogs can be achieved through various methods. One general approach involves the reaction of an alkali metal silicon alkoxide, such as lithium trimethylsilanolate, with a phosphorus halide like phosphorus trichloride. google.com This method allows for the formation of tris(trimethylsilyl) phosphite, a versatile silylating agent. google.com

A more specific route to functionalized trimethylsilyl phosphinates involves the radical addition of bis(trimethylsiloxy)phosphine to a suitable precursor, followed by aminomethylation to yield the target phosphinates. researchgate.net While not directly starting from this compound, these methods highlight the synthesis of related silylated phosphorus compounds.

Synthesis of Phosphorochloridates and Phosphoryl Halides

Bis(2,2,2-trifluoroethyl) phosphorochloridate is a valuable reagent in organic synthesis. An efficient, one-step synthesis has been developed that involves the reaction of this compound with sulfuryl chloride in benzene. This method provides the desired phosphorochloridate in quantitative yield and is a significant improvement over previous multi-step procedures that suffered from low yields and difficult purifications. tandfonline.comtandfonline.com The older method involved treating phosphorus oxychloride (P(O)Cl₃) with trifluoroethanol, which resulted in a mixture of products requiring tedious separation. tandfonline.com

Formation of H-Phosphonates from this compound

Bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP) serves as a convenient precursor for the synthesis of various H-phosphonates through transesterification. mdpi.comnih.govnih.gov This method is particularly attractive due to its versatility and the ease of handling BTFEP compared to phosphorus halides. nih.gov

A microwave-assisted protocol has been developed for the synthesis of dialkyl and cyclic H-phosphonates from BTFEP. mdpi.comnih.govuni-giessen.de This approach allows for simple alcoholysis under non-inert and additive-free conditions, with short reaction times and the use of stoichiometric amounts of alcohol. mdpi.comnih.gov The reaction proceeds via the substitution of the 2,2,2-trifluoroethyl groups with other alcohols, enabling the formation of both symmetrical and unsymmetrical H-phosphonates. mdpi.com The synthesis of various functionalized bis(2,2,2-trifluoroethyl) phosphonates has also been achieved using tris(2,2,2-trifluoroethyl) phosphite as a starting material in reactions with N-chloromethylamino carboxylic acids and carbonyl compounds. researchgate.net

The utility of these phosphonates is further demonstrated in the synthesis of Z-unsaturated N-methoxy-N-methylamides, where a bis(2,2,2-trifluoroethyl)phosphonamide, derived from tris(2,2,2-trifluoroethyl)phosphite, reacts with various aldehydes. nih.gov

Research Findings Summary

ProductStarting Material(s)Reagent(s)Key Features
This compoundPhosphorus trichloride, 2,2,2-trifluoroethanolTertiary amine (e.g., diethylaniline)Direct reaction, requires base. orgsyn.org
Bis(2,2,2-trifluoroethyl) phosphonoacetateDimethyl phosphonoacetatePhosphorus pentachloride, 2,2,2-trifluoroethanol, diisopropylethylamineMulti-step process. researchgate.netresearchgate.net
Methyl bis(2,2,2-trifluoroethyl)phosphonoacetateTrimethyl phosphonoacetateGaregg–Samuelsson reagents, 2,2,2-trifluoroethanolHigh yield transesterification. researchgate.net
Bis(2,2,2-trifluoroethyl) phosphorochloridateThis compoundSulfuryl chlorideEfficient one-step synthesis, quantitative yield. tandfonline.com
Dialkyl and cyclic H-phosphonatesBis(2,2,2-trifluoroethyl) phosphonate (BTFEP), AlcoholsMicrowave irradiationAdditive-free, short reaction times. mdpi.comnih.gov
Bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonatesDimethyl 2-oxoalkylphosphonatesTrimethylsilylating agent, oxalyl chloride, 2,2,2-trifluoroethanolThree-step, practical route. researchgate.net

Reactivity Profiles and Reaction Pathways of Bis 2,2,2 Trifluoroethyl Phosphite

Fundamental Chemical Reactivity

Bis(2,2,2-trifluoroethyl) phosphite (B83602) (BTFEP) is a versatile organophosphorus compound characterized by the presence of two electron-withdrawing 2,2,2-trifluoroethyl groups. These substituents significantly influence the electronic properties of the phosphorus(III) center, imparting a unique reactivity profile that allows it to participate in a variety of chemical transformations.

The phosphorus atom in BTFEP possesses a lone pair of electrons, which allows it to act as a nucleophile. However, the strong inductive effect of the two trifluoroethoxy groups reduces the electron density on the phosphorus atom, making it less nucleophilic than its non-fluorinated analog, diethyl phosphite. This reduced nucleophilicity modulates its reactivity, allowing for more controlled reactions.

Conversely, the phosphorus center is also susceptible to nucleophilic attack, demonstrating electrophilic character. This duality is central to its synthetic utility. mdpi.com The tautomeric equilibrium between the P(III) phosphite form and the P(V) H-phosphonate form allows it to react as both a nucleophile and an electrophile. mdpi.com This dual reactivity is a key feature of H-phosphonates in general. mdpi.com

Bis(2,2,2-trifluoroethyl) phosphite can be oxidized to the corresponding phosphate (B84403) ester, bis(2,2,2-trifluoroethyl) phosphate. This transformation involves the conversion of the phosphorus center from the +3 to the +5 oxidation state. This oxidation can be achieved using various oxidizing agents. For instance, in the context of lithium-ion battery electrolytes, tris(2,2,2-trifluoroethyl) phosphite (TTFP), a related compound, is known to be oxidized on the cathode surface. researchgate.net This process forms tris(2,2,2-trifluoroethyl) phosphate by removing oxygen atoms from the cathode material. rsc.org A similar oxidation pathway is expected for BTFEP. The oxidation is a crucial reaction, as the resulting phosphate esters have applications in various fields, including as flame retardants and in the synthesis of bioactive molecules. chemimpex.com

While the direct reduction of the P(III) center in this compound is not a commonly highlighted reaction pathway, the term "reduction" can be used in a broader sense to describe reactions that result in the formation of phosphonates. For example, the Arbuzov reaction, a cornerstone of organophosphorus chemistry, involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate (B1237965). Although this is formally an oxidation of the phosphorus center, it leads to the formation of a P-C bond, a key feature of phosphonates. A modified Horner-Wadsworth-Emmons reaction utilizes bis(2,2,2-trifluoroethyl) phosphonates to synthesize other complex molecules. uiowa.edu

The 2,2,2-trifluoroethyl groups in BTFEP can act as leaving groups in nucleophilic substitution reactions. This is particularly evident in transesterification reactions, where BTFEP serves as a convenient precursor for the synthesis of other H-phosphonates. mdpi.comnih.gov In these reactions, an alcohol displaces the trifluoroethanol, a volatile and easily removable byproduct. mdpi.com This method is attractive for synthesizing various dialkyl and cyclic H-phosphonates under mild, additive-free conditions, often facilitated by microwave irradiation. mdpi.comnih.gov The efficiency of this transesterification highlights the utility of the trifluoroethyl group as a good leaving group, a consequence of the stabilizing effect of the fluorine atoms on the departing alkoxide.

Reaction Type Reactant(s) Product(s) Key Features
Nucleophilic Substitution (Transesterification)Bis(2,2,2-trifluoroethyl) phosphonate, AlcoholDialkyl H-phosphonate, 2,2,2-Trifluoroethanol (B45653)Trifluoroethyl group acts as a good leaving group.
OxidationThis compound, Oxidizing AgentBis(2,2,2-trifluoroethyl) phosphatePhosphorus oxidation state changes from +3 to +5.
Arbuzov-type ReactionTris(2,2,2-trifluoroethyl) phosphite, Alkyl HalideBis(2,2,2-trifluoroethyl) phosphonamideForms a P-C bond. nih.gov

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. Computational chemistry has emerged as a powerful tool for elucidating these complex reaction pathways.

Computational methods, particularly density functional theory (DFT), are employed to investigate the energetics and transition states of reactions involving organophosphorus compounds. For instance, DFT calculations have been used to study the decomposition of related fluorinated compounds in lithium-ion batteries, providing insights into their reaction pathways and the stability of intermediates. nih.gov

In the context of nucleophilic substitution at a phosphorus center, computational studies can help distinguish between concerted and stepwise mechanisms. sapub.org For reactions involving BTFEP, these calculations can model the transition state energies for the departure of the trifluoroethoxy group and the attack of the incoming nucleophile. Such studies have been instrumental in understanding the dual electrophilic-nucleophilic behavior of metal centers, a concept that can be extended to the phosphorus atom in BTFEP. nih.gov

Furthermore, computational models can predict the influence of the trifluoroethyl groups on the electronic structure and reactivity of the molecule. These theoretical investigations complement experimental findings and provide a deeper understanding of the factors controlling the reaction outcomes. For example, understanding the interactions between phosphite-based additives and cathode surfaces in batteries heavily relies on computational modeling to propose stable configurations and reaction mechanisms. rsc.org

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is significantly influenced by kinetic and thermodynamic factors, which dictate reaction pathways and product distributions. The compound exists in tautomeric equilibrium between the trivalent P(III) phosphite form and the pentavalent P(V) H-phosphonate form, known as Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP). mdpi.comnih.gov This equilibrium allows it to act as either a nucleophile or an electrophile, underpinning its synthetic versatility. mdpi.comnih.gov

A notable example of thermodynamic control is observed in the synthesis of cyclic H-phosphonates from BTFEP and diols like hydrobenzoin. mdpi.comnih.gov In this reaction, a temperature-dependent equilibrium exists between the desired cyclic H-phosphonate (a dioxaphospholane) and its open-chain hydrolyzed form. mdpi.com Temperature-dependent ³¹P-NMR studies have demonstrated that the cyclic form is favored at higher temperatures, indicating a reversible process where the equilibrium can be shifted by altering the thermal conditions. mdpi.com

Furthermore, the reaction pathways can involve intermediates that are either kinetically or thermodynamically favored. In certain reactions, the kinetically controlled formation of transient species, such as spiro phosphoranes, is observed. nih.govresearchgate.net These intermediates are typically formed rapidly but are less stable than the final products. Over time or with changes in reaction conditions, they can convert into the thermodynamically more stable products, such as 1,2-oxaphosphepines. researchgate.net This transformation highlights a common theme in the reactivity of phosphorus compounds where an initial, kinetically favored product rearranges to a more stable, thermodynamically favored one.

The table below summarizes the observed equilibrium in the reaction of BTFEP with hydrobenzoin.

Reactant 1Reactant 2ConditionsEquilibrium ProductsThermodynamic Favorability
Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP)HydrobenzoinTemperature VariationCyclic Dioxaphospholane 1A and Open-chain Hydrolyzed Product 1B Cyclic form 1A is favored at elevated temperatures mdpi.com

Stereochemical Control and Regioselectivity in Transformations

The trifluoroethyl groups in this compound exert significant electronic and steric influences, which are leveraged to achieve high levels of stereochemical control and regioselectivity in various organic transformations.

A prominent application is in the Horner-Wadsworth-Emmons (HWE) reaction. A phosphonate reagent derived from tris(2,2,2-trifluoroethyl) phosphite is used to synthesize Z-unsaturated N-methoxy-N-methylamides from various aldehydes with good yields, demonstrating a high degree of Z-selectivity. nih.gov Similarly, reactions involving this compound can be tailored to yield products with exclusive or predominant E-selectivity, as seen in the one-pot synthesis of substituted 3-cyano-β,γ-unsaturated nitriles. researchgate.net

Regioselectivity is also a key feature of reactions involving this reagent. For instance, the radical addition of related phosphine (B1218219) derivatives, like bis(trimethylsiloxy)phosphine, to substrates such as vinylpyridines and vinylfuran proceeds regioselectively to yield specific alkylphosphonites. researchgate.net These intermediates can then be further functionalized. researchgate.net

In cycloaddition reactions, bis(2,2,2-trifluoroethyl)phosphonoalkynes, synthesized from the parent phosphite, act as effective dienophiles in Diels-Alder reactions with dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) to form vinyl phosphonates and aryl phosphonates in moderate yields. ysu.edu The stereochemical and regiochemical outcome of such cycloadditions is a critical aspect of their synthetic utility.

Furthermore, control over reaction pathways can be exerted by modifying reaction conditions to suppress unwanted side reactions. In the synthesis of cyclic H-phosphonates, the formation of an undesired spirophosphorane byproduct can be effectively minimized by adjusting the stoichiometry of the reactants, specifically by using an excess of Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP), and by conducting the reaction under dilute conditions. mdpi.comnih.gov This demonstrates that careful control of kinetic parameters can enhance the selectivity for the desired product.

The table below provides examples of stereoselective reactions involving derivatives of this compound.

Reagent Derived FromReactantReaction TypeProductObserved Selectivity
Tris(2,2,2-trifluoroethyl) phosphiteAldehydesHorner-Wadsworth-EmmonsZ-unsaturated N-methoxy-N-methylamidesGood Z-selectivity nih.gov
This compoundAldehyde TosylhydrazonesConsecutive Reaction3-Cyano-β,γ-unsaturated nitrilesExclusive or predominant E-selectivity researchgate.net
Bis(2,2,2-trifluoroethyl) phosphonoalkynesCyclopentadieneDiels-Alder CycloadditionVinyl PhosphonatesModerate yields ysu.edu

Applications in Advanced Organic Synthesis and Materials Development

Role as a Reagent in Carbon-Carbon Bond Formation

Bis(2,2,2-trifluoroethyl) phosphite (B83602) derivatives are instrumental in the formation of carbon-carbon bonds, primarily through the renowned Horner-Wadsworth-Emmons (HWE) reaction and its variants. These reagents offer unique advantages in controlling the stereochemical outcome of olefination reactions and are also utilized in other significant synthetic methodologies.

Horner-Wadsworth-Emmons (HWE) Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, typically favoring the formation of E-alkenes. wikipedia.org However, the introduction of bis(2,2,2-trifluoroethyl) phosphonate (B1237965) reagents, a modification known as the Still-Gennari olefination, has revolutionized the synthesis of Z-alkenes. wikipedia.orgnumberanalytics.comnih.gov

The Still-Gennari modification of the HWE reaction employs bis(2,2,2-trifluoroethyl) phosphonoacetates to achieve high Z-selectivity in the synthesis of alkenes from aldehydes and ketones. numberanalytics.comnih.gov This method is particularly valuable for creating α,β-unsaturated esters with a predominant Z-configuration. arkat-usa.orgenamine.net The reaction is typically conducted at low temperatures, such as -78°C, using strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) in the presence of a crown ether like 18-crown-6 (B118740). numberanalytics.comnih.gov These specific conditions are crucial for achieving high Z-selectivity. bme.hu The use of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is a common example of this approach. Research has shown that even with aliphatic aldehydes, which can be challenging substrates, good to high Z-selectivity can be obtained. nih.gov For instance, reactions with aromatic aldehydes can lead to excellent Z:E ratios, sometimes as high as 97:3. nih.gov

Table 1: Examples of Z-Selective Olefinations with Bis(2,2,2-trifluoroethyl) Phosphonoacetates

AldehydeReagentBase/AdditiveTemperature (°C)Z:E RatioYield (%)
BenzaldehydeBis(2,2,2-trifluoroethyl) 2-oxopropylphosphonateNaH-2097:3---
OctanalBis(2,2,2-trifluoroethyl) 2-oxopropylphosphonateNaH-2088:12---
p-TolualdehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS/18-crown-6-7815.5:178
CinnamaldehydeModified Still-Gennari ReagentNaH-78 to RT86:1469-90
N-Boc-prolinalModified Still-Gennari ReagentNaH-78 to RT96:496

Data compiled from multiple research findings. nih.govacs.org

While the hallmark of bis(2,2,2-trifluoroethyl) phosphonates is their role in Z-selective olefinations, modifications to the reaction conditions and the phosphonate reagent itself can lead to the preferential formation of E-alkenes. For example, the HWE reaction of bis(2,2,2-trifluoroethyl)phosphonoacetic acid with various aldehydes in the presence of isopropylmagnesium bromide has been shown to produce α,β-unsaturated carboxylic acids with high E-selectivity. arkat-usa.orgumich.edu Subsequent esterification then yields the corresponding E-α,β-unsaturated esters. umich.edu This demonstrates the versatility of fluorinated phosphonate reagents, where tuning the reaction parameters can invert the stereochemical outcome. researchgate.net Furthermore, the development of novel HWE reagents like methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate has enabled the stereoselective synthesis of (E)-α-bromoacrylates. organic-chemistry.org

The high Z-selectivity observed in the Still-Gennari olefination is attributed to the strong electron-withdrawing nature of the 2,2,2-trifluoroethyl groups. nih.govmdpi.com This electronic effect is a key factor that kinetically favors the formation of the Z-alkene. nih.gov The pKa of 2,2,2-trifluoroethanol (B45653) is significantly lower than that of ethanol (B145695) (12.4 vs. 16), which enhances the acidity of the phosphonate and influences the stability of the reaction intermediates. nih.govmdpi.com The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane intermediate, leading to the kinetically controlled Z-product. wikipedia.orgharvard.edu The choice of base and the presence of additives like 18-crown-6 are also critical in modulating the reaction pathway to favor the desired stereoisomer. nih.govbme.hu The combination of the electronically modified phosphonate and specific reaction conditions creates a scenario where the transition state leading to the Z-alkene is energetically favored. bme.hu

Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comyoutube.comyoutube.com While direct involvement of bis(2,2,2-trifluoroethyl) phosphite in the core cycloaddition step is not its primary application, the α,β-unsaturated carbonyl compounds synthesized using HWE reactions with this reagent can serve as versatile dienophiles in subsequent Diels-Alder reactions. lu.sersc.org The stereochemistry of the dienophile, which can be controlled by the HWE reaction, directly influences the stereochemistry of the resulting cyclic product.

Synthesis of α,β-Unsaturated Carbonyl Compounds

Bis(2,2,2-trifluoroethyl) phosphonate reagents are highly effective for the synthesis of α,β-unsaturated carbonyl compounds, including ketones and esters. bme.huorganic-chemistry.orgrsc.org The Still-Gennari olefination, for instance, has been specifically developed to produce Z-α,β-unsaturated ketones with high selectivity, particularly with aromatic aldehydes. bme.hu Furthermore, the development of reagents such as bis(2,2,2-trifluoroethyl)bromophosphonoacetate allows for the synthesis of functionalized α,β-unsaturated esters like (E)-α-bromoacrylates, which are valuable precursors for further carbon-carbon bond formations. organic-chemistry.org

Phosphorylation and Phosphonation Agent in Complex Molecule Synthesis

This compound and its derivatives have emerged as powerful reagents in organic synthesis, particularly for the introduction of phosphorus-containing moieties into complex molecules. The electron-withdrawing nature of the trifluoroethyl groups enhances the reactivity of the phosphorus center, facilitating a range of phosphorylation and phosphonation reactions.

The synthesis of nucleoside phosphates and oligonucleotides is a cornerstone of biochemistry and molecular biology, enabling the production of genetic material for research, diagnostic, and therapeutic purposes. This compound has been identified as a valuable phosphorylating agent in this context.

Specifically, di(2,2,2-trifluoroethyl) phosphonate is utilized in the phosphotriester approach for the synthesis of oligodeoxyribonucleotides. mdpi.com This method involves the formation of a phosphotriester linkage between the 3'-hydroxyl group of one nucleoside and the 5'-hydroxyl group of another. The trifluoroethyl groups serve as protecting groups for the phosphate (B84403) moiety during the synthesis and can be removed under specific conditions to yield the final oligonucleotide.

A related reagent, di(2,2,2-trifluoroethyl) trimethylsilyl (B98337) phosphite, has been shown to be a highly effective agent for the phosphorylation of the 3'-hydroxyl group of deoxyribonucleosides. tandfonline.com This reaction proceeds without the need for additional coupling agents, and the resulting deoxyribonucleoside 3'-(2,2,2-trifluoroethyl) phosphates are key intermediates in the assembly of deoxyribooligonucleotides. tandfonline.com The stability and reactivity of these trifluoroethyl-containing reagents contribute to their utility in the intricate process of building oligonucleotide chains. tandfonline.com

Table 1: Application of this compound Derivatives in Nucleoside Chemistry

DerivativeApplicationKey FeatureReference
Di(2,2,2-trifluoroethyl) phosphonateSynthesis of oligodeoxyribonucleotides (phosphotriester approach)Acts as a phosphorylating agent with trifluoroethyl protecting groups. mdpi.com
Di(2,2,2-trifluoroethyl) trimethylsilyl phosphitePhosphorylation of 3'-hydroxyl group of deoxyribonucleosidesEnables phosphorylation without coupling agents, forming key synthetic intermediates. tandfonline.com

This compound is a key precursor for the synthesis of a wide array of functionalized phosphonates. These compounds are valuable in various fields, including medicinal chemistry and materials science, due to the diverse functionalities that can be incorporated. A convenient method for synthesizing functionalized bis(2,2,2-trifluoroethyl) phosphonates involves the use of tris(2,2,2-trifluoroethyl) phosphite with N-chloromethylamino carboxylic acids and carbonyl compounds. researchgate.net The resulting products, which contain N-amidomethyl and phosphoryl groups, show potential as biologically active molecules, extractants, and components for lithium-ion battery electrolytes. researchgate.net

While this compound is a direct precursor to phosphonates, its role in the formation of phosphinic acids is less direct. The synthesis of functionalized phosphinic acids often proceeds through the aminomethylation and carboxyethylation of alkylphosphonites. researchgate.net These phosphonite intermediates are typically generated via the radical addition of bis(trimethylsiloxy)phosphine to various alkenes, such as vinylpyridines, vinylferrocenes, or vinylfuran. researchgate.net Although not a direct starting material, the chemistry of phosphonates is closely related to that of phosphinic acids, with both classes of compounds being significant in ligand design and bioactive molecule development. researchgate.netkent.ac.uk For instance, phosphinothricin, a phosphinate analogue of glutamic acid, is a potent herbicide. kent.ac.uk

Table 2: Synthesis of Functionalized Phosphonates

Starting MaterialsReagentProduct ClassPotential ApplicationsReference
Tris(2,2,2-trifluoroethyl) phosphite, N-chloromethylamino carboxylic acids, carbonyl compounds-Functionalized bis(2,2,2-trifluoroethyl) phosphonatesBiologically active substances, extractants, electrolyte components researchgate.net

Highly fluorinated phosphoramidates are of interest for their potential biological activity and unique chemical properties. This compound and its parent compound, tris(2,2,2-trifluoroethyl) phosphite, serve as valuable precursors for these molecules.

A notable example is the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide. This compound is readily prepared through an Arbuzov reaction involving commercially available tris(2,2,2-trifluoroethyl)phosphite and 2-bromo-N-methoxy-N-methylacetamide in the presence of potassium fluoride (B91410) on alumina. nih.gov The resulting phosphonamide is a versatile reagent in its own right, reacting with various aldehydes to produce Z-unsaturated amides in good yields. nih.gov This demonstrates a cascade approach where the initial phosphite is converted into a specialized phosphonamide reagent for further synthetic transformations. nih.gov

Development of Specialized Phosphorus Reagents

The unique reactivity of this compound has led to its use in the development of specialized reagents for specific synthetic transformations, expanding the toolkit of organic chemists.

Information regarding the direct use of this compound in the synthesis of a reagent specifically named "Jin's Reagent" is not available in the surveyed literature. Research has been conducted on various olefination reactions, including those developed by Jin and others, which utilize different catalytic systems for C(sp3)−H olefination. nih.gov However, a direct synthetic link between this compound and a formally designated "Jin's Reagent" for olefination could not be established from the available sources.

It is important to note that bis(2,2,2-trifluoroethyl) phosphonate derivatives are famously used in the Still-Gennari olefination, a modification of the Horner-Wadsworth-Emmons reaction that provides access to Z-alkenes with high stereoselectivity. numberanalytics.comnih.gov These reagents, such as methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, are sometimes referred to as Still-Gennari reagents. numberanalytics.comthieme-connect.com

Phosphonic acid analogues of amino acids are an important class of compounds, often exhibiting interesting biological activities as enzyme inhibitors or mimics of natural substrates. youtube.com Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) serves as a convenient precursor for the synthesis of H-phosphonates, which are versatile building blocks for these amino acid analogues. mdpi.comnih.govdocumentsdelivered.com

The synthesis of aminophosphonates, which are phosphonic acid analogues of amino acids, can be achieved from H-phosphonates. mdpi.com The utility of BTFEP lies in its ability to undergo transesterification reactions under microwave conditions to generate a variety of dialkyl H-phosphonates. mdpi.comnih.gov These H-phosphonates can then be employed in subsequent reactions to build the carbon-phosphorus bond and introduce the amino functionality characteristic of amino acid analogues. The synthesis of amino acid-based phosphonamidates from symmetrical phosphonate diesters has also been reported as a viable route. nih.gov Furthermore, radical addition to vinyl phosphonates represents another pathway to isosteric phosphonate analogues of α-amino acids. documentsdelivered.com

Catalytic Roles and Coordination Chemistry of Bis 2,2,2 Trifluoroethyl Phosphite

Bis(2,2,2-trifluoroethyl) Phosphite (B83602) as a Ligand in Metal-Catalyzed Processes

While direct studies detailing the use of Bis(2,2,2-trifluoroethyl) phosphite as a standalone ligand in metal-catalyzed reactions are not extensively documented, its derivatives and related compounds show significant potential as polydentate chelating ligands. researchgate.net The electronic effects of the trifluoroethyl groups influence the donor-acceptor properties of the phosphorus atom, a key factor in coordination chemistry. Functionalized phosphonates derived from this phosphite are of interest for their ability to coordinate with metal ions. researchgate.netresearchgate.net

For instance, a hexadentate 1,4,7-triazacyclononane-based ligand bearing three coordinating methylene-(2,2,2-trifluoroethyl)phosphinate arms has been synthesized and its coordination behavior with various divalent and trivalent transition metal ions has been studied. researchmap.jp This analogue demonstrates the capacity of the (2,2,2-trifluoroethyl)phosphinate moiety to form stable complexes with metal ions like Co(II), Ni(II), Cu(II), and Zn(II). researchmap.jp Such research underscores the potential of phosphonates and phosphinates derived from this compound to serve as effective ligands in catalysis and materials science.

Catalytic Activity in Organic Transformations

Bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP), the tautomeric form of this compound, serves as a valuable precursor in the synthesis of other catalytically active compounds. A notable application is the microwave-assisted synthesis of various dialkyl and cyclic H-phosphonates. nih.govnih.gov This method utilizes the transesterification of BTFEP with different alcohols under non-inert and additive-free conditions, offering an efficient route to a diverse range of H-phosphonates. nih.govnih.gov

The resulting H-phosphonates are versatile reagents and can act as catalysts themselves in various organic transformations. nih.gov The key advantage of using BTFEP in this context is the ease of the reaction and the ability to produce a library of substituted phosphonates with short reaction times. nih.govnih.gov

Table 1: Synthesis of Di-substituted H-phosphonates from BTFEP
AlcoholReaction Time (Microwave)TemperatureNotes
Various monohydric alcohols30 min130 °CFull conversion of BTFEP is achieved. nih.gov
Various diols30 min130 °CLeads to the formation of cyclic H-phosphonates. nih.gov

Catalytic Activation with Lewis Acids for Phosphonylation Reactions

A significant advancement in the utility of this compound is its catalytic activation by Lewis acids for the phosphonylation of alcohols. This one-pot method provides a user-friendly approach to the synthesis of mixed dialkyl phosphites under mild conditions. researchgate.netcitedrive.com Research has shown that several metal acetylacetonate (B107027) complexes can effectively catalyze this transformation.

The choice of the Lewis acid catalyst has a profound impact on the reaction's efficiency and selectivity. Among the tested catalysts, complexes of Zinc(II), Aluminum(III), Zirconium(IV), and Hafnium(IV) have demonstrated high activity. researchgate.netcitedrive.com Notably, Hf(IV) exhibited superior selectivity in the phosphonylation of a diverse range of alcohols compared to the previously developed Zn(II) catalyst. researchgate.netcitedrive.com

Table 2: Lewis Acid Catalysts for Alcohol Phosphonylation using this compound
Lewis Acid CatalystActivitySelectivityReference
Zn(II)HighGood researchgate.netcitedrive.com
Al(III)High- researchgate.netcitedrive.com
Zr(IV)High- researchgate.netcitedrive.com
Hf(IV)HighSuperior researchgate.netcitedrive.com

Investigation of Additive/Cathode Interactions in Electrochemical Systems

In the realm of electrochemical energy storage, organophosphorus compounds are explored as electrolyte additives to enhance the performance and stability of lithium-ion batteries. While research has focused on the related compound tris(2,2,2-trifluoroethyl)phosphite (TTFP), the findings are directly relevant to the behavior of this compound.

Studies on TTFP as an additive in high-voltage lithium-ion batteries have revealed its interaction with the cathode surface. rsc.orgresearchgate.net At high voltages, TTFP can be oxidized at the cathode. A proposed mechanism involves the removal of one of the –CH2CF3 side groups, leading to the formation of bis(2,2,2-trifluoroethyl)phosphate (BTFPa) bound to the cathode surface via a P-O-TM (Transition Metal) bond. rsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Techniques in Research of Bis 2,2,2 Trifluoroethyl Phosphite

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of bis(2,2,2-trifluoroethyl) phosphite (B83602) and for monitoring the progress of reactions in which it is a participant. The presence of various NMR-active nuclei, including ¹H, ¹³C, ³¹P, and ¹⁹F, allows for a comprehensive analysis of the molecule's connectivity and electronic environment.

Applications of ¹H, ¹³C, ³¹P, and ¹⁹F NMR in Characterization and Reaction Monitoring

In the characterization of bis(2,2,2-trifluoroethyl) phosphite, ¹H NMR spectroscopy is used to identify the protons in the trifluoroethyl groups. These protons typically appear as a quartet due to coupling with the adjacent fluorine atoms. The integration of the signal provides a quantitative measure of the protons present.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms in the trifluoroethyl groups are readily identified, with their chemical shifts and coupling to both phosphorus and fluorine providing key structural information.

³¹P NMR spectroscopy is particularly informative for organophosphorus compounds. This compound exhibits a characteristic chemical shift in the ³¹P NMR spectrum, which is sensitive to the oxidation state and coordination environment of the phosphorus atom. This technique is extensively used to monitor reactions, such as the transesterification of this compound to form various H-phosphonates. For instance, in situ ³¹P NMR can be used to determine the yield of such reactions by integrating the signals of the starting material and the products. acs.org

¹⁹F NMR spectroscopy is essential for characterizing the trifluoroethyl moieties. The fluorine nuclei give rise to distinct signals, and their coupling with neighboring protons and the phosphorus atom provides further confirmation of the structure. The chemical shift of the fluorine signals is also sensitive to the local electronic environment, making it a useful probe for studying intermolecular interactions.

Table 1: Representative NMR Data for this compound and its Derivatives

CompoundNucleusChemical Shift (δ) ppmCoupling Constant (J) Hz
This compound³¹P~4.0 - 8.0-
Trifluoroethyl-benzyl H-phosphonate¹H7.42–7.32 (m, 5H), 6.98 (d, 1H), 5.21–5.09 (m, 2H), 4.42–4.19 (m, 2H)J = 731.0
¹³C135.0 (d), 129.2, 129.0, 128.4, 122.7 (qd), 68.1 (d), 61.8 (qd)J = 6 (C-P), J = 278, 8 (C-F), J = 38, 5 (C-F)
³¹P7.70 (dp)J = 731.4, 9.8
Trifluoroethyl-adamantyl H-phosphonate¹H6.98 (d, 1H), 4.45–4.25 (m, 2H), 2.20 (s, 3H), 2.09 (d, 6H), 1.63 (t, 6H)J = 717.7, J = 3.0, J = 3.1
¹³C134.9–109.9 (m), 85.4 (d), 61.6 (qd), 44.2 (d), 35.6, 31.3J = 9 (C-P), J = 38, 5 (C-F), J = 4 (C-P)
³¹P2.13 (dt)J = 717.8, 9.3

Note: The data for derivatives are from reactions where this compound was used as a precursor. acs.org Exact values for the parent compound can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Product Identification and Molecular Weight Determination

Mass spectrometry is a vital tool for confirming the molecular weight of this compound and for identifying the products of its reactions. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. acs.org

In the analysis of derivatives of this compound, such as the various H-phosphonates formed through transesterification, HRMS is used to confirm the successful incorporation of new alkyl or aryl groups. For example, the sodium adduct of the product is often observed, allowing for unambiguous identification.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives of this compound

DerivativeIonCalculated m/zFound m/z
Trifluoroethyl-benzyl H-phosphonate[M + Na]⁺277.0212277.0218
Trifluoroethyl-adamantyl H-phosphonate[M + Na]⁺321.0838321.0838
Trifluoroethyl-i-amyl H-phosphonate[M + Na]⁺257.0525257.052

Data sourced from a study utilizing this compound as a precursor. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the various bond vibrations.

Key characteristic absorption bands for this compound include:

P=O stretching: A strong band typically appears in the region of 1250-1280 cm⁻¹, which is characteristic of the phosphoryl group.

P-O-C stretching: These vibrations are usually observed in the 1000-1100 cm⁻¹ region.

C-F stretching: The presence of trifluoromethyl groups gives rise to very strong and characteristic absorption bands in the region of 1100-1400 cm⁻¹.

P-H stretching: A weak to medium band may be observed around 2400 cm⁻¹ corresponding to the P-H bond in the phosphonate (B1237965) tautomer.

C-H stretching: These bands are typically observed in the 2900-3000 cm⁻¹ region.

Table 3: General Infrared Absorption Ranges for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
P=OStretching1250 - 1280
P-O-CStretching1000 - 1100
C-FStretching1100 - 1400
P-HStretching~2400
C-HStretching2900 - 3000

X-ray Crystallography for Solid-State Structure Determination (where applicable for derivatives)

For example, in a study by Pohl et al. (2024), the structure of a cyclic H-phosphonate derivative synthesized from this compound was confirmed by single-crystal X-ray diffraction (SC-XRD). The analysis of the crystal structure provided unambiguous proof of the compound's stereochemistry and ring conformation. researchgate.net Such data is crucial for understanding the steric and electronic effects that govern the reactivity of these organophosphorus compounds.

Emerging Research Areas and Future Directions in Bis 2,2,2 Trifluoroethyl Phosphite Chemistry

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to organophosphorus synthesis. Bis(2,2,2-trifluoroethyl) phosphite (B83602) and its tautomer, bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP), are central to these efforts.

Recent research has demonstrated a highly efficient, catalytic method for synthesizing phosphite diesters using environmentally benign Zn(II) catalysts. rsc.org This process uses a readily available phosphonylation reagent and various alcohols, producing trifluoroethanol as the sole byproduct, which aligns with the green chemistry principle of atom economy. rsc.org The reaction proceeds under mild conditions without the need for additives. rsc.org

Furthermore, microwave-assisted synthesis routes using BTFEP have been developed for the creation of various H-phosphonates. nih.govnih.gov These methods are notable for their non-inert and additive-free conditions, short reaction times, and the use of only stoichiometric amounts of alcohol, making them attractive for sustainable synthetic applications. nih.govnih.gov The use of phosphites in agriculture is also considered part of a green chemistry approach, offering an alternative for biostimulation and biocontrol. mdpi.com The development of safer, flame-retarding electrolytes for lithium-ion batteries, a potential application for fluorinated phosphites, is another route toward more sustainable energy storage technologies. researchgate.net

The broader push for sustainability in organofluorine chemistry is driven by the fact that all fluorine atoms are sourced from fluorspar (CaF₂), a finite resource. rsc.org Therefore, efficient and recyclable synthesis pathways are critical for the long-term viability of compounds like Bis(2,2,2-trifluoroethyl) phosphite.

High-Throughput Screening and Automated Synthesis in Reagent Discovery

The discovery of novel reagents and catalysts is being accelerated by high-throughput screening (HTS) and automated synthesis platforms. In the context of organophosphorus chemistry, these techniques are invaluable for rapidly evaluating large libraries of ligands for catalytic applications. Phosphite ligands, known for their simple synthesis and tunable electronic properties, are excellent candidates for such screening. alfachemic.com

While specific HTS studies focused exclusively on this compound are not yet widely reported, the foundational methodologies are well-established for the broader class of phosphite ligands. For instance, automated searches using supramolecular-ligand libraries have been successfully employed to identify catalysts for asymmetric hydrogenation, a key industrial reaction. acs.org These libraries often include a variety of phosphite-based ligands. acs.org

The development of modular P-chiral phosphine (B1218219) ligands, synthesized via phosphine-borane intermediates, also lends itself to library creation and screening for optimal performance in asymmetric catalysis. nih.gov The straightforward synthesis of phosphite ligands from readily available materials makes them suitable for automated platforms, enabling the rapid generation of diverse derivatives for screening in various catalytic reactions, from hydrogenation to hydroformylation. alfachemic.comacs.org Future research will likely see the direct integration of this compound and its derivatives into these automated workflows to discover new applications and optimize existing ones.

Advanced Theoretical Predictions and Machine Learning for Reaction Optimization

Computational chemistry and machine learning are becoming indispensable tools for understanding and predicting the behavior of chemical compounds, thereby accelerating research and development. In the realm of organophosphorus chemistry, these advanced methods are being used to optimize reactions and screen for novel applications.

Computational Screening and DFT Studies: Density Functional Theory (DFT) calculations have been effectively used for the computational screening of phosphite derivatives as potential high-performance additives in high-voltage Li-ion batteries. researchgate.net This approach allows researchers to predict key properties such as redox potentials and chemical reactivity with electrolyte decomposition products like hydrogen fluoride (B91410) (HF), providing a fast and cost-effective method for identifying promising candidates before undertaking expensive and time-consuming experimental work. researchgate.net For example, studies on the related tris(2,2,2-trifluoroethyl) phosphite (TTFP) have used computational methods to rationalize its role in forming protective coatings on cathode surfaces. acs.org

Machine Learning in Organophosphorus Chemistry: Machine learning (ML) is emerging as a powerful technique for navigating the vast chemical space of organophosphorus compounds. arxiv.org Unsupervised ML algorithms, such as Uniform Manifold Approximation and Projection (UMAP), have been used to analyze spectroscopic data (XANES and VtC-XES) to classify organophosphorus compounds based on properties like coordination, oxidation state, and ligand identity without prior labeling. researchgate.netacs.orgnih.gov Supervised ML models, including Recurrent Neural Networks (RNNs), are being developed to design new molecules with targeted properties. arxiv.org For instance, an RNN framework can be trained on existing molecular data to generate novel organophosphorus structures with desired biological activity profiles while minimizing toxicity. arxiv.org These predictive models can significantly guide the synthesis of new phosphite derivatives and optimize their performance in various applications.

Table 1: Computational and Machine Learning Approaches in Phosphite Chemistry

Methodology Application Area Key Findings/Goals Relevant Compounds Citations
Density Functional Theory (DFT) Electrolyte Additive Screening Prediction of redox potentials and reactivity with HF to identify effective CEI-forming additives. Phosphite Derivatives researchgate.net
Unsupervised Machine Learning (UMAP) Chemical Classification Data-driven classification based on spectral sensitivity to coordination, oxidation, and ligand identity. Organophosphorus Compounds researchgate.netacs.orgnih.gov
Recurrent Neural Networks (RNN) De Novo Molecule Design Generation of novel organophosphorus molecules with specific, targeted properties. Organophosphorus Compounds arxiv.org
Molecular Dynamics (MD) Simulation Electrolyte Solvation Studies Understanding the coordination structures of Li-ions in fluorinated phosphate-based electrolytes. Tris(2,2,2-trifluoroethyl)phosphate rsc.org

Research into Functional Material Development and Interfacial Chemistry (e.g., electrolytes)

A significant and rapidly advancing area of research for fluorinated phosphites, including this compound, is their use in the development of functional materials, most notably as additives for lithium-ion battery electrolytes. The presence of fluorine enhances thermal and electrochemical stability, making these compounds ideal for high-voltage applications.

The primary role of phosphite additives like tris(2,2,2-trifluoroethyl) phosphite (TTFP) is to improve the stability of the cathode-electrolyte interphase (CEI). acs.orgresearchgate.net During the initial charging cycles of a battery, these additives preferentially decompose on the cathode surface at a lower potential than the bulk electrolyte. acs.orgresearchgate.net This decomposition forms a stable, protective coating on the cathode that prevents the continued oxidative breakdown of the electrolyte solvents, thereby improving capacity retention and Coulombic efficiency at high voltages. acs.org

Detailed studies of the interfacial chemistry have revealed the specific mechanisms at play. Research on TTFP shows that it does not primarily passivate the surface in the traditional sense. rsc.org Instead, the majority of the TTFP molecules scavenge oxygen atoms from the charged cathode surface to form the more stable tris(2,2,2-trifluoroethyl)phosphate (TTFPa). rsc.org A key proposed surface-bound species that contributes to the protective layer is formed when TTFP binds to the cathode via a P-O-Transition Metal bond, with the loss of one trifluoroethyl group, leading to the formation of bis(2,2,2-trifluoroethyl)phosphate (BTFPa). rsc.org This work provides a direct link to the potential behavior of this compound itself at the electrode interface.

The fluorination of these additives is crucial. Compared to non-fluorinated counterparts like triethylphosphite (TEP), fluorinated versions like TTFP lead to the formation of a more effective protective layer with higher Li⁺ ion mobility, resulting in superior battery performance. acs.org Beyond electrolytes, this compound is also explored for use in creating other functional materials, such as flame retardants and specialized polymers, leveraging the stability imparted by its trifluoroethyl groups. chemimpex.com

Table 2: Summary of Research on Fluorinated Phosphites in Li-Ion Batteries

Compound Studied Battery System Key Function/Observation Citations
Tris(2,2,2-trifluoroethyl) phosphite (TTFP) NCM523/Graphite Decomposes on cathode to form a protective coating; improves capacity retention and efficiency. acs.org
Tris(2,2,2-trifluoroethyl) phosphite (TTFP) LTO/NMC532 Interacts with cathode, removing oxygen to form TTFPa and surface-bound BTFPa. rsc.org
Phosphite Derivatives High-Voltage Cathodes Computationally screened for CEI-forming ability and reactivity with HF. researchgate.net
Tris(2,2,2-trifluoroethyl) phosphite (TTFP) Li-rich NMC Prevents propylene (B89431) carbonate decomposition and improves thermal stability of LiPF₆-based electrolytes. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing Bis(2,2,2-trifluoroethyl) phosphite, and how can reaction conditions be optimized for high yields?

Answer: A robust synthesis route involves esterification of phosphonic acid derivatives with 2,2,2-trifluoroethanol. For example, the Steglich protocol (using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as catalysts) enables efficient esterification under mild conditions . Key parameters to optimize include:

  • Molar ratios (phosphonic acid precursor to trifluoroethanol).
  • Reaction time/temperature (typically 24–48 hours at 0–25°C).
  • Purification steps (e.g., column chromatography to remove unreacted reagents).
    Yield improvements may require inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation of intermediates.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ³¹P NMR identifies phosphorus environments (δ ~100–130 ppm for phosphite derivatives).
    • ¹H/¹⁹F NMR confirms trifluoroethyl group integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • Infrared (IR) Spectroscopy: Peaks at ~980–1050 cm⁻¹ (P–O–C stretching) and ~1150–1250 cm⁻¹ (C–F bonds) confirm functional groups .

Q. What are critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage: Store in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis or thermal decomposition .
  • Incompatibility: Avoid strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

Answer: A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent polarity) across two levels (low/high). For example:

VariableLow LevelHigh Level
Temperature0°C25°C
DMAP Loading5 mol%10 mol%
SolventDCMTHF

Outcome Metrics: Yield, purity (HPLC), reaction time.
Statistical tools (ANOVA) identify significant interactions (e.g., temperature × catalyst) and optimize conditions .

Q. How can contradictions in toxicity data for organophosphorus compounds like this compound be resolved?

Answer:

  • Comparative Studies: Cross-validate acute toxicity (e.g., LD₅₀) across in vitro (cell viability assays) and in vivo (rodent models) systems .
  • Dose-Response Analysis: Use Hill slope models to differentiate threshold effects from non-linear responses.
  • Ecotoxicology: Assess aquatic toxicity (e.g., Daphnia magna immobilization tests) and compare with structurally similar compounds (e.g., triphenyl phosphate) .

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions?

Answer: The electron-withdrawing trifluoroethyl groups enhance the Lewis acidity of the phosphorus center, facilitating coordination to transition metals (e.g., Cu⁺) in radical initiation. Key steps include:

Phosphite-Metal Complexation: Stabilizes radical intermediates.

Radical Scavenging: Phosphite donates electrons to terminate chain propagation.
Computational studies (DFT) can map electron density shifts at the phosphorus atom during reaction pathways .

Q. How can computational models predict the environmental fate of this compound?

Answer:

  • Quantitative Structure-Activity Relationship (QSAR): Predict biodegradation half-lives using descriptors like logP (lipophilicity) and molecular volume.
  • Molecular Dynamics (MD): Simulate hydrolysis rates in aqueous environments (e.g., pH-dependent cleavage of P–O bonds).
  • Fugacity Modeling: Estimate partitioning between air, water, and soil phases based on vapor pressure and solubility data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.